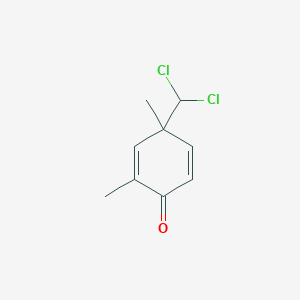
4-(Dichloromethyl)-2,4-dimethylcyclohexa-2,5-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Dichloromethyl)-2,4-dimethylcyclohexa-2,5-dien-1-one, also known as DDQ, is a chemical compound that is widely used in scientific research. It is a powerful oxidizing agent that is commonly used in organic synthesis to convert alcohols to carbonyl compounds, and it has also been studied for its potential therapeutic applications. In
Mécanisme D'action
The mechanism of action of 4-(Dichloromethyl)-2,4-dimethylcyclohexa-2,5-dien-1-one is complex and not fully understood. It is believed to act as a single-electron oxidant, generating a radical cation intermediate that can undergo a variety of reactions. 4-(Dichloromethyl)-2,4-dimethylcyclohexa-2,5-dien-1-one can also act as a two-electron oxidant, generating a dication intermediate that can undergo further reactions.
Effets Biochimiques Et Physiologiques
4-(Dichloromethyl)-2,4-dimethylcyclohexa-2,5-dien-1-one has been shown to have a variety of biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. 4-(Dichloromethyl)-2,4-dimethylcyclohexa-2,5-dien-1-one has also been shown to inhibit the growth of certain bacteria and fungi, and it has been studied for its potential use as an insecticide.
Avantages Et Limitations Des Expériences En Laboratoire
4-(Dichloromethyl)-2,4-dimethylcyclohexa-2,5-dien-1-one has several advantages for use in lab experiments. It is a powerful oxidizing agent that can be used in a wide range of organic synthesis reactions. It is also relatively stable and easy to handle. However, 4-(Dichloromethyl)-2,4-dimethylcyclohexa-2,5-dien-1-one can be difficult to work with due to its strong oxidizing properties, and it can be expensive to purchase.
Orientations Futures
There are several future directions for research on 4-(Dichloromethyl)-2,4-dimethylcyclohexa-2,5-dien-1-one. One area of interest is its potential therapeutic applications in cancer treatment. Further research is needed to fully understand the mechanism of action of 4-(Dichloromethyl)-2,4-dimethylcyclohexa-2,5-dien-1-one and its effects on cancer cells. 4-(Dichloromethyl)-2,4-dimethylcyclohexa-2,5-dien-1-one also has potential applications in materials science, particularly in the development of new catalysts and sensors. Finally, there is a need for research on the environmental impact of 4-(Dichloromethyl)-2,4-dimethylcyclohexa-2,5-dien-1-one, particularly in terms of its potential toxicity to aquatic organisms.
Méthodes De Synthèse
4-(Dichloromethyl)-2,4-dimethylcyclohexa-2,5-dien-1-one can be synthesized by the reaction of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (4-(Dichloromethyl)-2,4-dimethylcyclohexa-2,5-dien-1-oneCN) with 2,4-dimethylcyclohexa-2,5-dien-1-one. The reaction proceeds via a Diels-Alder reaction to form an intermediate, which then undergoes a rearrangement to form 4-(Dichloromethyl)-2,4-dimethylcyclohexa-2,5-dien-1-one.
Applications De Recherche Scientifique
4-(Dichloromethyl)-2,4-dimethylcyclohexa-2,5-dien-1-one has a wide range of scientific research applications. It is commonly used in organic synthesis as an oxidizing agent to convert alcohols to carbonyl compounds. It has also been studied for its potential therapeutic applications, particularly in cancer research. 4-(Dichloromethyl)-2,4-dimethylcyclohexa-2,5-dien-1-one has been shown to induce apoptosis in cancer cells by increasing oxidative stress and DNA damage.
Propriétés
Numéro CAS |
14789-73-2 |
|---|---|
Nom du produit |
4-(Dichloromethyl)-2,4-dimethylcyclohexa-2,5-dien-1-one |
Formule moléculaire |
C9H10Cl2O |
Poids moléculaire |
205.08 g/mol |
Nom IUPAC |
4-(dichloromethyl)-2,4-dimethylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C9H10Cl2O/c1-6-5-9(2,8(10)11)4-3-7(6)12/h3-5,8H,1-2H3 |
Clé InChI |
OVJHGAXYMVWABG-UHFFFAOYSA-N |
SMILES |
CC1=CC(C=CC1=O)(C)C(Cl)Cl |
SMILES canonique |
CC1=CC(C=CC1=O)(C)C(Cl)Cl |
Autres numéros CAS |
14789-73-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



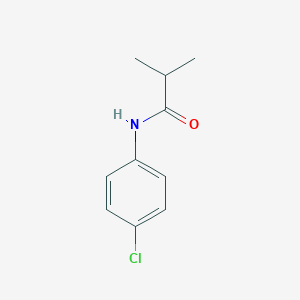
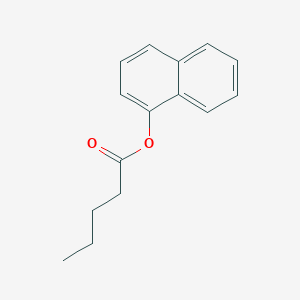
![Spiro[5.5]undecane-3-carboxylic acid](/img/structure/B184440.png)
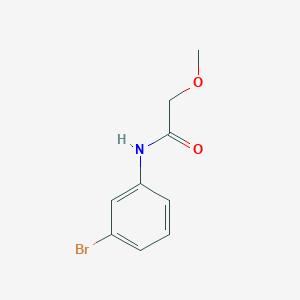
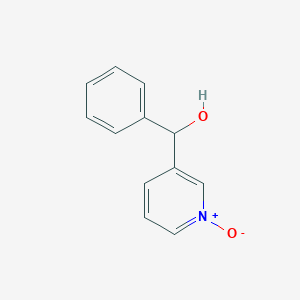
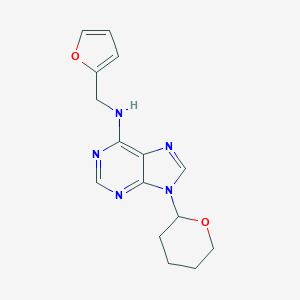
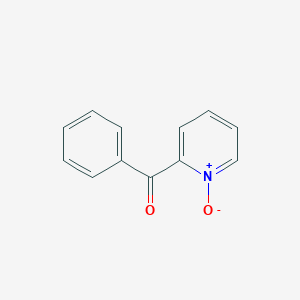
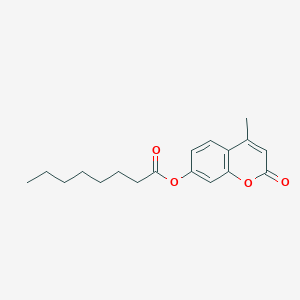
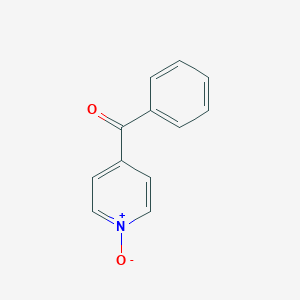
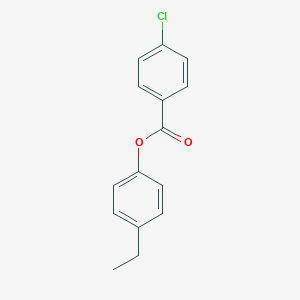
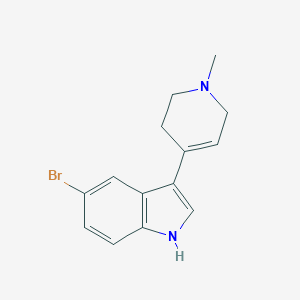
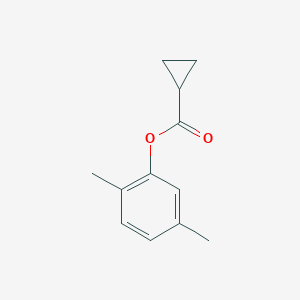
![2-(4-Methylphenyl)-3-[(4-methylphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B184458.png)
![8-Azaspiro[4.5]decane hydrochloride](/img/structure/B184460.png)